molecular formula C16H17NO2 B1384230 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde CAS No. 342037-22-3

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

Cat. No.: B1384230
CAS No.: 342037-22-3
M. Wt: 255.31 g/mol
InChI Key: QJJYBELQAHABAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a hydroxyl group, and a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of tert-butylbenzene with 4-pyridylcarbonyl chloride, followed by hydroxylation and subsequent oxidation to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production using continuous flow reactors or other advanced chemical engineering techniques to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acids.

  • Reduction: The hydroxyl group can be reduced to a hydroxylamine or amine.

  • Substitution: The pyridyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzoic acid.

  • Reduction: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzylamine.

  • Substitution: Various substituted pyridyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.

Biology: The pyridyl group in this compound can interact with biological targets, making it useful in the design of bioactive molecules

Medicine: Due to its structural similarity to certain bioactive compounds, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde can be used as a lead compound in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, analgesic, or anticancer properties.

Industry: In material science, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Comparison with Similar Compounds

  • 3-(tert-Butyl)-2-hydroxybenzaldehyde

  • 2-(tert-Butyl)-4-hydroxy-5-(4-pyridyl)benzaldehyde

  • 3-(tert-Butyl)-2-hydroxy-5-(3-pyridyl)benzaldehyde

Uniqueness: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the pyridyl group at the 4-position provides distinct electronic and steric properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJYBELQAHABAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the most efficient synthetic route for producing 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde via Suzuki cross-coupling?

A: The research article by [] investigated various catalysts, bases, and solvents to optimize the Suzuki cross-coupling reaction between 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde and pyridin-4-ylboronic acid to synthesize this compound. They found that the most efficient method utilized:

    Q2: What are the limitations of this optimized Suzuki cross-coupling method for synthesizing similar compounds?

    A: While highly effective for the synthesis of this compound, the researchers noted that the compatibility of this method with aryl bromides containing electron-donating groups is only moderate. [] This suggests that further optimization might be needed to achieve comparable yields when using aryl bromides with these specific substituents.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.